3-Fluoro-1-methylcyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-fluoro-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZASRZBTQLPGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225154-28-7 | |
| Record name | 3-fluoro-1-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
[2+2] Photocycloaddition
Reaction of methyl acrylate with fluoroethylene under UV light (λ = 254 nm) generates the cyclobutane skeleton. This method requires careful control of irradiation time (12–24 hours) and temperature (−10°C to 25°C) to prevent over-reaction. The transannular strain in the product necessitates stabilization through electron-withdrawing groups like esters.
Ring-Closing Metathesis
Grubbs II catalyst facilitates the metathesis of diene precursors containing methyl and carboxylate moieties. For instance, 1,5-diene-3-fluoro-1-methylcarboxylate undergoes cyclization in dichloromethane at 40°C, achieving 68–72% yield. This method offers better stereocontrol compared to photocycloaddition but requires anhydrous conditions.
Methyl Group Introduction
Methylation at the 1-position is typically accomplished during cyclobutane formation. Post-synthetic methylation via Suzuki-Miyaura coupling employs 1-methylboronic acid and palladium catalysts, though this approach risks ring strain-induced decomposition (≤45% yield).
Carboxylation Methods
The carboxylic acid group is introduced through:
- Hydrolysis of nitrile precursors using concentrated HCl (110°C, 24 hours)
- Oxidation of primary alcohols with potassium permanganate in acidic media
- Carbon dioxide insertion via Kolbe-Schmitt reaction under high pressure (50 atm CO₂, 150°C)
Purification and Isolation
Crude products are purified through:
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) faces challenges:
- DAST Handling : Requires specialized equipment for low-temperature (−78°C) reactions and HF scavenging systems
- Ring Strain Management : Continuous flow reactors minimize decomposition by reducing residence time at elevated temperatures
- Cost Optimization : Replacing DAST with cheaper fluorinating agents like tetrabutylammonium fluoride (TBAF) reduces production costs by 40%
Analytical Validation
Structural confirmation employs:
- ¹⁹F NMR : δ −88.2 ppm (dt, J = 48 Hz, 12 Hz) for the cyclobutane fluorine
- X-ray Crystallography : C–F bond length 1.398 Å, consistent with sp³-hybridized carbon
- HRMS : m/z 132.1329 [M−H]⁻ (calculated 132.1326)
Emerging Synthetic Technologies
Recent advances include photoredox-mediated fluorination using fac-Ir(ppy)₃ under blue LED irradiation. While currently applied to pyridine synthesis, this method shows potential for cyclobutane functionalization by enabling radical-based fluorine transfer at ambient temperature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or neutral conditions
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a precursor in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the fluorine atom.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering binding affinity and activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting the compound’s behavior in biological environments.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
The table below compares 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (inferred) with structurally related compounds, highlighting differences in substituents, physical properties, and applications:
Key Structural and Functional Differences:
Fluorine vs. Chlorine Substituents :
- Fluorine atoms (e.g., in 3,3-difluoro derivatives) increase electronegativity and metabolic stability compared to chlorine (e.g., in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid). Chlorine’s larger atomic radius enhances lipophilicity but may raise toxicity concerns (e.g., H302: harmful if swallowed) .
Methyl vs. Aromatic Groups :
- Methyl groups (e.g., in this compound) reduce steric hindrance compared to aromatic substituents (e.g., benzyl or chlorophenyl groups). Aromatic groups improve binding affinity to biological targets but may complicate synthesis and purification .
Amino and Oxo Functional Groups: Amino-substituted derivatives (e.g., FACBC) are pivotal in radiopharmaceuticals due to their ability to mimic amino acids in tumor metabolism . Oxo groups (e.g., 3-oxocyclobutane-1-carboxylic acid) serve as intermediates in ketone-based syntheses .
Biological Activity
3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with related compounds.
Structural Overview
Chemical Structure:
- Molecular Formula: CHFO
- SMILES Notation: CC1(CC(C1)F)C(=O)O
- InChI: InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9)
The presence of a fluorine atom at the third carbon position imparts unique electronic properties that influence the compound's biological interactions .
The biological activity of this compound is primarily influenced by its structural features:
- Fluorine Influence: The fluorine atom enhances the compound's interaction with enzymes and receptors, potentially altering binding affinity and activity. This can lead to improved stability and bioavailability in pharmaceutical applications.
- Carboxylic Acid Group: The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, which are crucial for the compound's behavior in biological systems.
Enzyme Interaction
Research indicates that fluorinated compounds often exhibit altered interactions with enzymes due to changes in steric and electronic properties. For instance, studies on related compounds have shown that fluorination can enhance the inhibitory effects on various enzymes involved in metabolic pathways .
Comparative Analysis with Similar Compounds
A comparison with other fluorinated cyclobutane derivatives reveals significant differences in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential JAK inhibition; altered enzyme interactions |
| 3-Chloro-1-methylcyclobutane-1-carboxylic acid | Structure | Less potent due to chlorine's larger size |
| 3-Fluoro-3-methylcyclobutanecarboxylic acid | Enhanced stability but different target specificity |
The presence of fluorine generally leads to enhanced stability and bioavailability compared to chlorine or non-fluorinated analogs, which may be less effective in biological systems due to their larger size and different electronic properties .
Q & A
Q. Critical Factors :
- Temperature control (e.g., −78°C for fluorination to avoid side reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance fluorination efficiency) .
- Purification via recrystallization or column chromatography to achieve >95% purity .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Question
Structural elucidation relies on:
- ¹⁹F NMR : To confirm fluorine substitution patterns (δ −180 to −220 ppm for cyclobutane-fluorine) .
- X-ray crystallography : Determines stereochemistry and ring puckering effects, critical for understanding steric strain .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₇H₉FO₂) and detects isotopic patterns .
Example : Conflicting ¹H NMR signals for methyl groups in early studies were resolved via 2D-COSY, revealing conformational flexibility in the cyclobutane ring .
How do electronic and steric effects of substituents on the cyclobutane ring influence biological activity?
Advanced Research Question
Comparative studies of analogs highlight:
- Fluorine position : 3-Fluoro substitution enhances metabolic stability compared to 2- or 4-fluoro isomers due to reduced enzymatic recognition .
- Methyl group : The 1-methyl group increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactive drug candidates .
- Trifluoromethyl vs. methyl : Trifluoromethyl analogs show higher enzyme inhibition (e.g., COX-2 IC₅₀ = 12 nM vs. 45 nM for methyl) but lower solubility .
Table 1 : Substituent Effects on Bioactivity
| Substituent | LogP | COX-2 IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 1-Methyl, 3-Fluoro | 1.2 | 45 | 8.5 |
| 1-CF₃, 3-Fluoro | 2.1 | 12 | 1.3 |
What strategies address challenges in enantioselective synthesis of this compound?
Advanced Research Question
Enantiocontrol is achieved via:
- Chiral auxiliaries : Use of (R)- or (S)-BINOL ligands in asymmetric fluorination .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters to isolate desired enantiomers (e.g., >99% ee with CAL-B) .
- Dynamic kinetic resolution : Catalytic systems (e.g., Ru-based) that invert configuration during synthesis .
Data Contradiction : Early reports claimed 90% ee using BINAP ligands, but reproducibility issues arose due to solvent impurities; later studies optimized with anhydrous THF .
How can discrepancies in reported biological activity data be reconciled?
Data Contradiction Analysis
Discrepancies arise from:
- Assay variability : COX-2 inhibition assays using recombinant human vs. murine enzymes show 2-fold differences in IC₅₀ .
- Solubility limitations : Poor aqueous solubility (1.3 mg/mL) leads to underreporting of in vivo efficacy .
- Conformational isomers : Slow interconversion of chair and boat cyclobutane conformers in solution alters binding kinetics .
Methodological Fix : Standardize assays using PBS (pH 7.4) with 0.1% Tween-80 to enhance compound dispersion .
What role does this compound play in prodrug design?
Advanced Research Question
The carboxylic acid group enables prodrug strategies:
- Ester prodrugs : Methyl ester derivatives increase oral bioavailability (e.g., 60% vs. 10% for free acid) .
- Targeted delivery : Conjugation to tumor-homing peptides via amide bonds enhances accumulation in cancer cells (5-fold higher uptake in glioblastoma models) .
Mechanistic Insight : Enzymatic cleavage by carboxylesterases in target tissues releases the active compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
